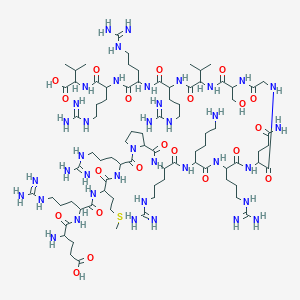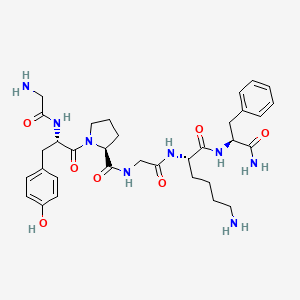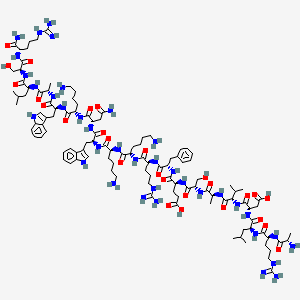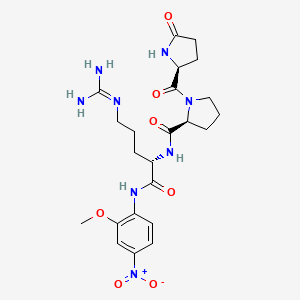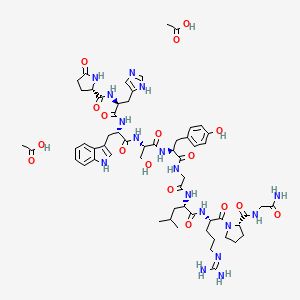
Luteinizing hormone-releasing hormone, diacetate (salt)
Übersicht
Beschreibung
Es spielt eine entscheidende Rolle bei der Regulierung des Fortpflanzungssystems, indem es die Freisetzung von luteinisierendem Hormon (LH) und follikelstimulierendem Hormon (FSH) aus der Hypophyse stimuliert . Diese Hormone sind essentiell für Fortpflanzungsfunktionen wie die Ovulation bei Frauen und die Testosteronproduktion bei Männern .
Wissenschaftliche Forschungsanwendungen
Das luteinisierende Hormons-Releasing-Hormon hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.
Medizin: In der Medizin werden Analoga des luteinisierenden Hormons-Releasing-Hormons zur Behandlung hormonabhängiger Erkrankungen wie Prostatakrebs, Brustkrebs und Endometriose eingesetzt.
Wirkmechanismus
Das luteinisierende Hormons-Releasing-Hormon entfaltet seine Wirkung durch Bindung an spezifische Rezeptoren auf der Oberfläche von Gonadotropen in der Hypophyse. Diese Bindung aktiviert G-Protein-gekoppelte Rezeptoren, was zur Aktivierung der Phospholipase C (PLC) und der Produktion von Inositoltrisphosphat (IP₃) und Diacylglycerol (DAG) führt. Diese sekundären Botenstoffe lösen die Freisetzung von Calciumionen (Ca²⁺) aus intrazellulären Speichern aus, was zur Sekretion von luteinisierendem Hormon und follikelstimulierendem Hormon führt . Die freigesetzten Hormone wirken dann auf die Gonaden, um die Gametogenese und Steroidogenese zu regulieren .
Wirkmechanismus
Target of Action
The primary target of Luteinizing hormone-releasing hormone (LHRH), also known as Gonadotropin-releasing hormone (GnRH), is the luteinizing hormone receptor (LHR) . This receptor is primarily expressed in the mural granulosa cells of the ovarian follicle . LHRH also targets gonadotropic cells in the anterior pituitary gland . The production of LHRH is regulated by gonadotropin-releasing hormone (GnRH) from the hypothalamus .
Mode of Action
LHRH interacts with its targets to regulate oocyte meiotic maturation . The LHRH signal reduces preovulatory follicle cyclic nucleotide levels, which releases oocytes from the first meiotic arrest . In the ovarian follicle, the LHRH signal reduces cyclic nucleotide levels via the CNP/NPR2 system, the EGF/EGF receptor network, and follicle/oocyte gap junctions . In the oocyte, reduced cyclic nucleotide levels activate the maturation promoting factor (MPF), which induces chromosome segregation and completion of the first and second meiotic divisions .
Biochemical Pathways
LHRH affects several biochemical pathways. It plays key roles in biological processes such as sex steroid synthesis (for both sexes) and the critical reproductive mechanism of ovulation in females . The LH signal reduces preovulatory follicle cyclic nucleotide levels via the CNP/NPR2 system, the EGF/EGF receptor network, and follicle/oocyte gap junctions .
Pharmacokinetics
It is known that lhrh is a member of a heterodimeric glycoprotein family along with thyroid-stimulating hormone (tsh) and other gonadotropin hormones . The release of LH in a pulsatile fashion as opposed to a constant secretion is fundamental since GnRH pulses and corresponding LH pulses vary in frequency (amount released per minute) and amplitude (amount released per pulse), which ultimately drive cellular responses and the regulation of the reproductive cycle at its various stages, especially in females .
Result of Action
The result of LHRH action is the regulation of oocyte meiotic maturation . The activated MPF induces chromosome segregation and completion of the first and second meiotic divisions . These studies show that human oocyte meiotic maturation is regulated by the same proteins that regulate animal oocyte meiotic maturation .
Action Environment
The action environment of LHRH is primarily the ovarian follicle . The functional unit of the ovary is the follicle . During folliculogenesis, LHRH promotes the production of a key steroid hormone, estrogen, in ovarian follicles, which subsequently stimulates ovarian follicular growth .
Safety and Hazards
This retrospective single-center cohort study evaluated the efficacy and safety of a combination of neoadjuvant luteinizing hormone-releasing hormone (LHRH) antagonist and tegafur-uracil (UFT) therapy (NCHT) and investigated the medical records of patients with high-risk PCa who underwent robot-assisted radical prostatectomy (RARP) .
Zukünftige Richtungen
The selective overexpression of LHRH receptors on human tumors compared to normal tissues makes them a suitable marker for diagnostics, molecular probes, and targeted therapeutics . These understanding enabled the rational to conjugate LHRH with various cytotoxic drugs (doxorubicin, DOX; camptothecin etc.), cytotoxic genes [small interfering RNA (siRNA), micro RNA (miRNA)], as well as therapeutic nanocarriers (nanoparticles, liposomes or dendrimers) to facilitate their tumor-specific delivery .
Biochemische Analyse
Biochemical Properties
Luteinizing hormone-releasing hormone, diacetate (salt) interacts with specific receptors on the surface of pituitary gonadotroph cells. Upon binding to these receptors, it triggers a cascade of biochemical reactions that lead to the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone. The primary enzymes involved in this process include phospholipase C, which generates inositol triphosphate and diacylglycerol, leading to the release of intracellular calcium and activation of protein kinase C . These interactions are essential for the regulation of gonadotropin release and subsequent reproductive functions.
Cellular Effects
Luteinizing hormone-releasing hormone, diacetate (salt) exerts significant effects on various cell types, particularly those involved in the reproductive system. In pituitary gonadotroph cells, it stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the function of gonadal cells. This compound influences cell signaling pathways, including the activation of G-protein coupled receptors and downstream effectors such as phospholipase C and protein kinase C . Additionally, it affects gene expression by modulating the transcription of genes involved in hormone synthesis and secretion .
Molecular Mechanism
The molecular mechanism of action of luteinizing hormone-releasing hormone, diacetate (salt) involves its binding to specific G-protein coupled receptors on the surface of target cells. This binding activates the Gq/11 family of G-proteins, which in turn stimulate phospholipase C. The activation of phospholipase C leads to the production of inositol triphosphate and diacylglycerol, resulting in the release of intracellular calcium and activation of protein kinase C . These events culminate in the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone, thereby regulating reproductive functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of luteinizing hormone-releasing hormone, diacetate (salt) can vary over time. Studies have shown that this compound is capable of inducing rapid and sustained release of luteinizing hormone and follicle-stimulating hormone in vitro . The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Long-term exposure to luteinizing hormone-releasing hormone, diacetate (salt) can lead to desensitization of its receptors, resulting in reduced responsiveness to subsequent stimulation .
Dosage Effects in Animal Models
The effects of luteinizing hormone-releasing hormone, diacetate (salt) in animal models are dose-dependent. Low doses of the compound can stimulate the release of luteinizing hormone and follicle-stimulating hormone, leading to increased gonadal function and reproductive activity . High doses may result in receptor desensitization and downregulation, reducing the efficacy of the compound . Additionally, excessive doses can cause adverse effects such as hormonal imbalances and reproductive dysfunction .
Metabolic Pathways
Luteinizing hormone-releasing hormone, diacetate (salt) is metabolized through various enzymatic pathways. The primary enzymes involved in its metabolism include proteases that cleave the peptide bonds, leading to the formation of smaller peptide fragments . These fragments are further degraded by exopeptidases, resulting in the production of amino acids that can be utilized in other metabolic processes . The metabolic stability of the compound is influenced by its resistance to proteolytic degradation, which can be enhanced through chemical modifications .
Transport and Distribution
The transport and distribution of luteinizing hormone-releasing hormone, diacetate (salt) within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is rapidly absorbed and distributed to target tissues, including the pituitary gland and gonads . The presence of specific receptors on the surface of target cells facilitates its uptake and localization within these tissues . Additionally, the compound can be transported across cell membranes through endocytosis and other active transport mechanisms .
Subcellular Localization
Luteinizing hormone-releasing hormone, diacetate (salt) is primarily localized within the cytoplasm and plasma membrane of target cells. The presence of specific targeting signals and post-translational modifications, such as glycosylation, can influence its subcellular localization and activity . These modifications can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function and signaling pathways .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese des luteinisierenden Hormons-Releasing-Hormons umfasst die Festphasenpeptidsynthese (SPPS), eine weit verbreitete Methode zur Herstellung von Peptiden. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequenziellen Zugabe geschützter Aminosäuren. Jede Aminosäure wird mit Hilfe von Kupplungsreagenzien wie Dicyclohexylcarbodiimid (DCC) und N-Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach der Assemblierung der Peptidkette werden die Schutzgruppen entfernt und das Peptid vom Harz abgespalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird häufig die rekombinante DNA-Technologie eingesetzt, um das luteinisierende Hormons-Releasing-Hormon zu produzieren. Diese Methode umfasst die Insertion des Gens, das für das luteinisierende Hormons-Releasing-Hormon kodiert, in ein geeignetes Expressionssystem, wie z. B. Escherichia coli oder Hefe. Das rekombinante Hormon wird dann mittels chromatographischer Verfahren gereinigt, um ein hochreines Produkt zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Das luteinisierende Hormons-Releasing-Hormon unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Struktur und Funktion des Hormons zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) oder Performinsäure werden verwendet, um bestimmte Aminosäurereste im luteinisierenden Hormons-Releasing-Hormon zu oxidieren.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden eingesetzt, um Disulfidbrücken innerhalb des Peptids zu reduzieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Analoga des luteinisierenden Hormons-Releasing-Hormons mit veränderter biologischer Aktivität. Diese Analoga werden häufig in der wissenschaftlichen Forschung und in klinischen Anwendungen eingesetzt .
Vergleich Mit ähnlichen Verbindungen
Das luteinisierende Hormons-Releasing-Hormon ist unter den hypothalamischen Hormonen einzigartig aufgrund seiner spezifischen Rolle bei der Regulierung der Freisetzung von Gonadotropinen. Ähnliche Verbindungen umfassen:
Gonadotropin-Releasing-Hormon II (GnRH-II): Eine weitere Form des Gonadotropin-Releasing-Hormons, die bei Wirbeltieren vorkommt, mit einer ähnlichen Struktur, aber unterschiedlichen physiologischen Rollen.
Humanes Choriongonadotropin (hCG): Ein Hormon, das während der Schwangerschaft von der Plazenta produziert wird, das strukturelle Ähnlichkeiten mit dem luteinisierenden Hormon aufweist und die gleichen Rezeptoren aktivieren kann.
Follikelstimulierendes Hormon (FSH): Ein Hormon, das von der Hypophyse als Reaktion auf das luteinisierende Hormons-Releasing-Hormon freigesetzt wird und an der Regulierung der Fortpflanzungsfunktionen beteiligt ist.
Die einzigartige Fähigkeit des luteinisierenden Hormons-Releasing-Hormons, die Freisetzung sowohl von luteinisierendem Hormon als auch von follikelstimulierendem Hormon zu regulieren, unterstreicht seine entscheidende Rolle in der reproduktiven Endokrinologie.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Luteinizing hormone-releasing hormone, diacetate (salt) involves the protection of certain functional groups and the coupling of amino acids to form the peptide chain. The diacetate salt is formed by reacting the peptide with acetic acid.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-His(Trt)-OH", "Fmoc-Leu-OH", "Fmoc-Pro-OH", "Fmoc-Gly-OH", "Fmoc-Arg(Pbf)-OH", "HBTU", "N,N-Diisopropylethylamine (DIPEA)", "Acetic acid", "Diisopropylethylamine (DIPEA)", "Triisopropylsilane (TIS)", "Trifluoroacetic acid (TFA)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N-Methylpyrrolidone (NMP)", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Deprotection of Fmoc group using 20% piperidine in DMF", "Activation of carboxylic acid with HBTU and DIPEA in DMF", "Coupling of amino acids in the desired sequence", "Removal of side chain protecting groups using TFA/TIS/H2O", "Purification of the peptide using preparative HPLC", "Formation of diacetate salt by reacting the peptide with acetic acid and DIPEA in NMP", "Crystallization of the diacetate salt from ethanol/diethyl ether" ] } | |
| Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids. | |
CAS-Nummer |
71447-49-9 |
Molekularformel |
C57H79N17O15 |
Molekulargewicht |
1242.3 g/mol |
IUPAC-Name |
acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4) |
InChI-Schlüssel |
NGCGMRBZPXEPOZ-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O.CC(=O)O |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
51952-41-1 (Hydrochloride) 52699-48-6 (Acetate) |
Sequenz |
One Letter Code: Glp-HWSYGLRPG-NH2 |
Löslichkeit |
5.88e-02 g/L |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





